molecular formula C8H14O4 B13481696 2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid

2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B13481696
M. Wt: 174.19 g/mol
InChI Key: BXBUDXRNFCLMML-UHFFFAOYSA-N
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Description

2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid is an organic compound with a unique structure characterized by a cyclopropane ring substituted with two methoxymethyl groups and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-bis(chloromethyl)cyclopropane with methanol in the presence of a base to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The methoxymethyl groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester
  • Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-

Uniqueness

2,2-Bis(methoxymethyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methoxymethyl groups enhances its solubility and reactivity compared to other cyclopropane derivatives. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

2,2-bis(methoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O4/c1-11-4-8(5-12-2)3-6(8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

BXBUDXRNFCLMML-UHFFFAOYSA-N

Canonical SMILES

COCC1(CC1C(=O)O)COC

Origin of Product

United States

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